molecular formula C8H5BrN2 B1282034 1-Bromo-2,6-naphthyridine CAS No. 81044-15-7

1-Bromo-2,6-naphthyridine

Cat. No.: B1282034
CAS No.: 81044-15-7
M. Wt: 209.04 g/mol
InChI Key: FLJZODPOGAZBNC-UHFFFAOYSA-N
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Description

1-Bromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions

Scientific Research Applications

1-Bromo-2,6-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the synthesis of molecular probes and sensors for detecting biological targets.

    Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 1-Bromo-2,6-naphthyridine indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 1-Bromo-2,6-naphthyridine are not mentioned in the retrieved papers, there is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-naphthyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

    Oxidation and Reduction: Use oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: Yield substituted naphthyridines with various functional groups.

    Coupling Reactions: Produce biaryl or vinyl-naphthyridine derivatives.

    Oxidation and Reduction: Result in oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

1-Bromo-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.

    1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.

    1,6-Naphthyridine: Noted for its applications in materials science and as a ligand in coordination chemistry.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its bromine atom makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

1-bromo-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZODPOGAZBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513421
Record name 1-Bromo-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81044-15-7
Record name 1-Bromo-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,6-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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